N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, an amino acid derivative, and a cyclopropyl group, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8(13)12(17)14-6-5-11(7-14)15(9(2)16)10-3-4-10/h8,10-11H,3-7,13H2,1-2H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYBIRVABYGJI-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control
The compound contains two stereocenters:
Functional Group Compatibility
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The primary amine in the 2-aminopropionyl group requires protection to prevent side reactions.
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The cyclopropyl-acetamide moiety demands regioselective amidification.
Synthetic Routes and Methodologies
Step 1: Protection of (S)-Pyrrolidin-3-amine
Step 2: Acylation with (S)-2-((Benzyloxycarbonyl)amino)propanoic Acid
Step 3: Deprotection and Cyclopropyl Acetamide Formation
Resin Functionalization
Sequential Acylation
Cleavage and Purification
Racemic Synthesis Followed by Lipase Catalysis
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Substrate : Racemic N-cyclopropyl-acetamide intermediate.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | 60% | >98 | Moderate | High |
| SPPS | 45% | >99 | High | Low |
| Enzymatic Resolution | 70% | 99 | Low | Moderate |
Key Observations :
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Chiral pool synthesis offers scalability but requires costly Boc/Z-protected intermediates.
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SPPS ensures high purity but is limited by resin loading capacity.
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Enzymatic resolution is cost-effective but adds an extra step.
Critical Reaction Optimization Parameters
Solvent Systems
Catalysts and Activators
Temperature Control
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-propyl-acetamide
Uniqueness
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 228.3 g/mol. The compound features a pyrrolidine ring, an acetamide moiety, and a cyclopropyl group, contributing to its unique pharmacological profile.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The inhibition of heme oxygenase-1 (HO-1) has been highlighted as a significant mechanism through which such compounds exert their effects. HO-1 is implicated in oxidative stress responses and cancer progression, making it a target for therapeutic intervention.
Anticancer Properties
Recent studies have suggested that this compound may exhibit anticancer properties. For instance, compounds structurally related to this acetamide have shown promise in inhibiting cell proliferation in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The inhibition of HO-1 was associated with reduced invasiveness and modulation of vascular endothelial growth factor (VEGF) release in these models .
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. Compounds similar to this compound have been evaluated for their DPP-IV inhibitory activity, indicating potential therapeutic applications in metabolic disorders .
Study on HO-1 Inhibition
In a study focusing on the design and evaluation of HO-1 inhibitors, compounds similar to this compound were synthesized and tested for their potency against HO-1. The results demonstrated that certain derivatives exhibited IC50 values below 8 μM, indicating strong inhibitory activity. These findings support the hypothesis that targeting HO-1 can be an effective strategy for cancer treatment .
DPP-IV Inhibition Research
Another study explored the structure–activity relationship (SAR) of DPP-IV inhibitors derived from similar acetamides. The results indicated that modifications in the chemical structure significantly influenced the inhibitory potency against DPP-IV, with some derivatives showing promising antihyperglycemic effects in animal models .
Data Tables
| Compound Name | Target Enzyme | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound 7l | HO-1 | 6.5 | U87MG |
| Compound 12j | DPP-IV | 5.0 | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide?
- Methodological Answer : The synthesis of chiral amides like this compound typically involves multi-step procedures with strict stereochemical control. For example, analogous pyrrolidine-acetamide derivatives are synthesized using stepwise coupling of amino-protected intermediates under low temperatures (0–5 °C) in ethanol with catalysts like piperidine to optimize yield and enantiomeric purity . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) and deprotection under acidic conditions. Purification often employs column chromatography or recrystallization to isolate the desired stereoisomer .
Q. How can researchers confirm the stereochemical configuration and purity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry, particularly - and -NMR to analyze coupling constants and diastereotopic protons. Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection or mass spectrometry (MS) can further validate enantiomeric purity . For example, in related pyrrolidine derivatives, NOESY experiments distinguish axial/equatorial substituents on the pyrrolidine ring .
Q. What analytical techniques are essential for characterizing physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. Solubility profiles are determined via shake-flask methods in solvents like DMSO, water, or ethanol, followed by HPLC quantification. Stability under varying pH and temperature conditions is monitored using accelerated degradation studies with LC-MS to identify decomposition products .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine and cyclopropyl groups influence biological activity or receptor binding?
- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogous compounds reveal that the (S)-configuration at the pyrrolidine and propionyl moieties enhances binding affinity to neurological targets (e.g., serotonin receptors) due to optimal spatial alignment. Computational docking studies (using software like AutoDock) combined with in vitro assays (e.g., radioligand binding) can quantify enantiomer-specific interactions . Contradictions in activity data between enantiomers should be resolved via controlled synthesis of both isomers and comparative bioassays .
Q. What strategies are effective in resolving contradictory data from biological assays (e.g., inconsistent IC50 values)?
- Methodological Answer : Contradictions often arise from impurities or residual solvents affecting assay reproducibility. Validate compound purity using -NMR (integration of proton signals) and LC-MS. Replicate assays under standardized conditions (e.g., fixed cell passage number, solvent batch). For example, discrepancies in cytotoxicity data for related acetamides were traced to DMSO lot variability, resolved by using fresh solvent and blinded experimental designs .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict metabolic pathways or toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron-density maps to predict sites of cytochrome P450-mediated oxidation. Molecular dynamics simulations (using AMBER or GROMACS) assess binding stability in physiological conditions. For instance, DFT studies on similar amides identified susceptible bonds to hydrolysis, guiding prodrug design .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scaling chiral syntheses requires optimizing catalysts (e.g., chiral auxiliaries or enzymes) to minimize racemization. Continuous-flow reactors improve temperature control and mixing efficiency for sensitive intermediates. For example, a related piperidine-acetamide scale-up achieved >99% enantiomeric excess (ee) using immobilized lipases in flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
